molecular formula C11H12N6O4S B4087988 N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B4087988
M. Wt: 324.32 g/mol
InChI Key: CJIQMYCWBPJXKM-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic organic compound that features a combination of aromatic, nitro, methoxy, tetrazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Tetrazole Formation: Synthesis of the tetrazole ring, often through cyclization reactions.

    Thioether Formation: Introduction of the sulfanyl group.

    Acetamide Formation: Coupling of the acetamide group to the aromatic ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogens, alkylating agents, or nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: In the development of new materials with specific properties.

    Chemical Research: As a reagent or catalyst in various organic reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of functional groups like nitro, methoxy, and tetrazole could play a role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxy-2-nitrophenyl)-acetamide: Lacks the tetrazole and sulfanyl groups.

    N-(4-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide: Lacks the methoxy group.

    N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide: Lacks the nitro group.

Uniqueness

The combination of functional groups in N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O4S/c1-16-11(13-14-15-16)22-6-10(18)12-8-4-3-7(21-2)5-9(8)17(19)20/h3-5H,6H2,1-2H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIQMYCWBPJXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(4-methoxy-2-nitrophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

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